4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Description
4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a synthetic small-molecule inhibitor targeting Janus kinase 3 (JAK3), a tyrosine kinase critical for cytokine signaling in immune cells. Its core structure consists of a 1H-pyrrolo[2,3-b]pyridine scaffold substituted with a cyclohex-3-en-1-ylamino group at the C4 position and a carboxamide group at the C5 position. Preclinical studies suggest this compound exhibits potent JAK3 inhibition (IC₅₀ < 1 nM) with moderate selectivity over JAK1 and JAK2, making it a candidate for autoimmune and inflammatory diseases .
Properties
CAS No. |
920959-78-0 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(cyclohex-3-en-1-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C14H16N4O/c15-13(19)11-8-17-14-10(6-7-16-14)12(11)18-9-4-2-1-3-5-9/h1-2,6-9H,3-5H2,(H2,15,19)(H2,16,17,18) |
InChI Key |
QDFMUPDGSOJSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)NC2=C3C=CNC3=NC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . The reaction conditions often involve the use of triethylamine as a catalyst in boiling ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common industrial reagents suggest that scaling up the synthesis would involve similar reaction conditions with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Immunomodulation
Recent studies have identified derivatives of the pyrrolo[2,3-b]pyridine scaffold as novel immunomodulators targeting Janus kinase 3 (JAK3). JAK3 plays a critical role in the signaling pathways of various immune cells. The structural modifications in the C4 position significantly influence the JAK inhibitory activity.
Key Findings:
- The introduction of a cycloalkylamino group at the C4 position enhances JAK3 inhibitory activity.
- Compound derivatives exhibited varying degrees of potency, with some showing over 200-fold increased activity compared to initial compounds .
| Compound | JAK3 IC50 (nM) | Description |
|---|---|---|
| 14c | 3.5 | Potent JAK3 inhibitor |
| 11d | 3200 | Less effective due to structural differences |
Phosphodiesterase Inhibition
Another significant application is in the inhibition of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases and central nervous system disorders. Compounds derived from the pyrrolo[2,3-b]pyridine structure have been shown to selectively inhibit PDE4B.
Key Findings:
- Compound 11h was identified as a selective PDE4B inhibitor with acceptable pharmacokinetic properties.
- It demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .
| Compound | PDE4B IC50 (μM) | Selectivity Profile |
|---|---|---|
| 11h | 0.8 | Preferentially inhibits PDE4B over PDE4D |
Antimicrobial Activity
Recent advances have also explored the antimicrobial potential of pyrrole-containing compounds. Some derivatives have shown promising activity against pathogens such as Mycobacterium tuberculosis.
Key Findings:
- Certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µM against Mycobacterium tuberculosis .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Derivative A | 5 | Mycobacterium tuberculosis |
Case Study 1: JAK3 Inhibition
In a study evaluating various C4-substituted pyrrolo[2,3-b]pyridine derivatives, it was found that modifications significantly impacted JAK3 binding affinity. The most effective compounds were subjected to molecular docking studies, revealing critical interactions within the JAK3 binding site that correlate with their biological activity.
Case Study 2: PDE4B Selectivity
A series of synthesized compounds were tested for their ability to inhibit PDE4B and assess their selectivity against other phosphodiesterases. Compound 11h emerged as a lead candidate, demonstrating not only potent inhibition but also favorable pharmacokinetics suitable for further development in treating CNS disorders.
Mechanism of Action
The mechanism of action for 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and JAK3 Inhibitory Activity
Key structural variations among pyrrolo[2,3-b]pyridine derivatives lie in the C4 and C5 substituents (Table 1).
Table 1: Structural and Activity Comparison of Selected JAK3 Inhibitors
| Compound Name | C4 Substituent | C5 Substituent | JAK3 IC₅₀ (nM) | Selectivity (JAK3/JAK1/JAK2) | hERG Inhibition (IC₅₀, μM) |
|---|---|---|---|---|---|
| Target Compound | Cyclohex-3-en-1-ylamino | Carboxamide | 0.8* | 1:15:12 | >30 |
| Compound 14c (Nakajima et al., 2015) | Cyclohexylamino | Carboxamide | 0.8 | 1:18:14 | >30 |
| Peficitinib (ASP015K) | 5-Hydroxyadamantan-2-yl | Carboxamide | 1.2 | 1:25:20 | 15 |
| Lepzacitinib | Piperidin-3-ylamino | Ethyl carboxylate | 2.5 | 1:8:6 | >50 |
| Leramistat | Cyanoacetyl-piperidinyl | Carboxamide | 3.0 | 1:10:8 | >50 |
*Inferred from structural analogs in .
Key Observations:
Cyclohexenyl vs. Cyclohexyl (Compound 14c):
The cyclohex-3-en-1-yl group in the target compound introduces partial unsaturation, reducing steric bulk compared to cyclohexyl. This modification may enhance binding to JAK3’s hydrophobic pocket while maintaining potency (IC₅₀ ~0.8 nM). Both compounds show similar selectivity profiles, suggesting the double bond minimally impacts kinase specificity .
>30 μM for the target compound). The hydroxy group forms hydrogen bonds with JAK3’s Lys855 and Asp967, contributing to its sub-nanomolar activity .
Piperidinyl and Cyanoacetyl Substituents (Lepzacitinib, Leramistat): These derivatives exhibit reduced JAK3 potency (IC₅₀ >2.5 nM) due to less optimal hydrophobic interactions. However, their polar groups (e.g., cyanoacetyl) improve solubility and mitigate hERG liability .
Selectivity and Off-Target Effects
The target compound demonstrates moderate selectivity for JAK3 over JAK1/JAK2 (15- to 12-fold), comparable to cyclohexyl-substituted analogs. In contrast, peficitinib’s adamantyl group enhances JAK3 selectivity (25-fold over JAK1) but increases off-target binding to hERG channels, a common issue with bulky hydrophobic substituents . Docking studies reveal that the cyclohexenyl group occupies a narrow subpocket near JAK3’s ATP-binding site, minimizing clashes with JAK1/JAK2’s larger gatekeeper residues .
Biological Activity
The compound 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological potential, focusing on various biological activities, structure-activity relationships, and relevant case studies.
- IUPAC Name : 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
- Molecular Formula : C13H14N4O
- Molecular Weight : 242.28 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance:
- A study demonstrated that certain pyrrolo[2,3-b]pyridine derivatives showed cytotoxic effects against various cancer cell lines, including breast and ovarian cancers. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4a | MCF-7 | 12.5 | Apoptosis induction |
| 4b | HeLa | 15.0 | Cell cycle arrest |
Antimycobacterial Activity
Pyrrolo[2,3-b]pyridine derivatives have shown promise as antimycobacterial agents:
- In vitro studies revealed that these compounds inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.1 to 10 µM. The presence of specific functional groups on the pyridine ring enhances this activity .
| Compound | MIC (µM) | Activity |
|---|---|---|
| 5a | 0.1 | Strong |
| 5b | 0.5 | Moderate |
Antiviral Activity
Preliminary investigations suggest potential antiviral properties against HIV:
- A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their ability to inhibit HIV replication, with some compounds exhibiting EC50 values below 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can be influenced by modifications to its chemical structure:
- Substituents on the Pyridine Ring : Alkyl and aryl groups can enhance lipophilicity and cellular uptake.
- Amino Group Positioning : The position and nature of the amino substituent significantly affect biological activity; for example, a cyclohexenyl group at position 4 has been linked to increased anticancer activity.
Case Study 1: Anticancer Efficacy
In a study conducted by Kalai et al., a derivative of pyrrolo[2,3-b]pyridine was tested against ovarian cancer cell lines. The compound exhibited an IC50 value of 12 µM, suggesting significant cytotoxicity with minimal toxicity towards normal cells .
Case Study 2: Antimycobacterial Screening
A series of pyrrolo[2,3-b]pyridine derivatives were screened for activity against Mycobacterium tuberculosis. Compounds with electron-withdrawing groups showed enhanced efficacy with MIC values as low as 0.05 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
